molecular formula C15H20N2O4S B067870 Chromanol 293B CAS No. 163163-24-4

Chromanol 293B

Cat. No.: B067870
CAS No.: 163163-24-4
M. Wt: 324.4 g/mol
InChI Key: HVSJHHXUORMCGK-UHFFFAOYSA-N
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Description

Chromanol 293B is a chemical compound known for its potent inhibitory effects on potassium channel proteins, specifically the slow delayed rectifier potassium current (I_Ks).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromanol 293B involves several steps, starting with the preparation of the core chromanol structure. The key steps include:

Industrial Production Methods: While specific industrial production methods are proprietary, they generally follow the same synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Chromanol 293B primarily undergoes:

    Substitution reactions: Introduction of various functional groups.

    Oxidation and reduction reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Like sodium borohydride for reduction reactions.

    Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

    Cromakalim: Another chromanol-type compound that acts as a potassium channel opener.

    Dofetilide: A selective blocker of the rapid component of the delayed rectifier potassium current (I_Kr).

Uniqueness of Chromanol 293B: this compound is unique in its selective inhibition of the I_Ks current without affecting other potassium currents like I_Kr. This selectivity makes it a valuable tool for studying the physiological role of I_Ks and its potential therapeutic applications .

Properties

IUPAC Name

N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHHXUORMCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349649
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163163-24-4
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of Chromanol 293B?

A1: this compound primarily targets the KCNQ1 (Kv7.1) potassium channel, specifically the isoform responsible for the slow component of the delayed rectifier potassium current (IKs) in cardiac cells [, , , , , , , , , , , ].

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to the inner pore vestibule of the KCNQ1 channel, interacting with residues in the selectivity filter (H5) and the S6 transmembrane segment []. This binding involves hydrophobic interactions with specific residues like Ile337 and Phe340 and electrostatic interactions between the compound's oxygen atoms and a potassium ion within the selectivity filter [].

Q3: What are the downstream effects of this compound binding to KCNQ1?

A3: this compound binding blocks the KCNQ1 channel, inhibiting the flow of potassium ions [, , , , , ]. This blockade prolongs the cardiac action potential duration (APD) [, , , , , , , , , , , , , , , , , , , , ], particularly at faster heart rates, which is a characteristic of Class III antiarrhythmic agents [, ].

Q4: Does the presence of ancillary subunits affect this compound's action on KCNQ1?

A4: Yes, the presence of ancillary subunits, like KCNE1 (forming the cardiac IKs channel) and KCNE3, significantly influences the potency of this compound []. The compound exhibits a higher affinity for KCNQ1/KCNE3 channels compared to KCNQ1 alone or KCNQ1/KCNE1 channels []. This highlights the importance of considering subunit composition when studying KCNQ1 channel pharmacology.

Q5: Does this compound affect other cardiac ion channels?

A5: While this compound is considered a relatively selective IKs blocker, studies show it can inhibit the transient outward potassium current (Ito) at higher concentrations [, ]. This effect on Ito, although less potent than its action on IKs, highlights the importance of considering potential off-target effects, especially at higher doses.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C15H18N2O4S, and its molecular weight is 322.38 g/mol [, ].

Q7: How do structural modifications of this compound affect its activity?

A7: Studies investigating structural analogs of this compound revealed that modifications, particularly in the aromatic substituents, significantly influenced its potency on the IKs channel [, ]. For instance, alkoxy substitutions in the aromatic ring were associated with increased activity compared to the parent compound [, ]. These findings underscore the potential for optimizing the compound's activity through targeted structural modifications.

Q8: Has this compound been tested in animal models of cardiac arrhythmias?

A8: Yes, this compound has been extensively studied in various animal models of cardiac arrhythmias, including those mimicking long QT syndrome (LQTS) [, , , , , , , ]. These studies provide valuable insights into the compound's electrophysiological effects in vivo and its potential as an antiarrhythmic agent.

Q9: What are the key findings from in vivo studies using this compound?

A9: In vivo studies demonstrated that this compound can modulate cardiac electrical activity by prolonging the QT interval and APD in a manner dependent on factors like species, pre-existing conditions, and concomitant drug administration [, , , , , , , ]. These findings highlight the complexity of translating in vitro observations to the in vivo setting.

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